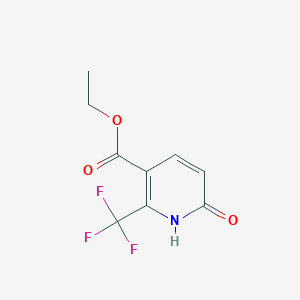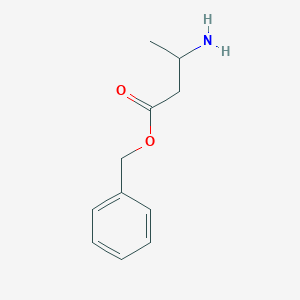
1,6-ナフチリジン-4-カルボン酸
概要
説明
1,6-Naphthyridine-4-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of naphthyridine, which consists of a fused-ring system formed by the fusion of two pyridine rings through two adjacent carbon atoms
科学的研究の応用
1,6-Naphthyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Agricultural Research: It is explored for its potential use as a pesticide or herbicide.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Naphthyridine-4-carboxylic acid can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of the naphthyridine ring system.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rate and improve yields.
Industrial Production Methods
Industrial production of 1,6-naphthyridine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
1,6-Naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form fused-ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
作用機序
The mechanism of action of 1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as c-Met kinase, which is involved in cancer cell proliferation . The compound may also bind to DNA or RNA, interfering with their synthesis and function, leading to cell death in certain microorganisms or cancer cells .
類似化合物との比較
1,6-Naphthyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another isomer with different biological activities and synthetic routes.
1,8-Naphthyridine: Known for its use in the synthesis of quinolone antibiotics like nalidixic acid.
The uniqueness of 1,6-naphthyridine-4-carboxylic acid lies in its specific biological activities and the versatility of its chemical reactions, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXIFCAJCCLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for generating 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids?
A1: These compounds are synthesized by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a variety of primary amines. This reaction yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. [] You can further modify these acids by converting them into their corresponding 4-N-[2-(dimethylamino)ethyl]carboxamides. []
Q2: What is the cytotoxic activity of 1,6-naphthyridine-4-carboxylic acid derivatives?
A2: The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids demonstrated potent cytotoxic activity against several cancer cell lines. These include murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Notably, some derivatives exhibited IC50 values below 10 nM. [] In vivo studies using a murine colon 38 tumor model showed that a single dose (3.9 mg/kg) of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives led to complete tumor regression. [] This highlights their potential as anticancer agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)


![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)







